Cetohexazine

Description

Properties

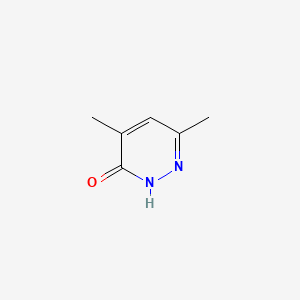

IUPAC Name |

3,5-dimethyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-3-5(2)7-8-6(4)9/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRPJXHUPKXCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220350 | |

| Record name | Cetohexazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7007-92-3 | |

| Record name | Cetohexazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007007923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetohexazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethyl-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETOHEXAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS7PP85V4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cetohexazine (CAS Number 7007-92-3): An In-depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetohexazine, with the Chemical Abstracts Service (CAS) number 7007-92-3, is a chemical entity identified as an antihistamine and a sedative.[1] Its chemical name is 4,6-dimethylpyridazin-3(2H)-one. Despite its classification, publicly available, in-depth technical data on its physicochemical properties, pharmacological profile, and mechanism of action remains limited. This guide synthesizes the available information and provides a framework for potential future research by outlining general experimental protocols relevant to the characterization of such a compound.

Introduction

This compound belongs to the pyridazinone class of heterocyclic compounds.[2][3][4] Pyridazinone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include antihistaminic, anti-inflammatory, analgesic, and cardiovascular effects.[2][5] this compound is specifically noted for its potential applications in treating allergic reactions by blocking the effects of histamine and for its sedative properties, suggesting activity within the central nervous system.[1]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 7007-92-3 | [1] |

| Molecular Formula | C₆H₈N₂O | [1][6] |

| Molecular Weight | 124.14 g/mol | [1][6] |

| Synonyms | 4,6-dimethylpyridazin-3(2H)-one, Ketohexazine | [1] |

| Density | 1.17 g/cm³ | [1] |

| Refractive Index | 1.563 | [1] |

| Melting Point | Not Available | [1] |

| Boiling Point | Not Available | [1] |

| Solubility | Not Available | [1] |

Pharmacological Profile

This compound is classified as an antihistamine and a sedative.[1] However, specific quantitative pharmacological data, such as binding affinities (Ki) or half-maximal inhibitory concentrations (IC50) for histamine receptors, are not available in the reviewed literature.

Antihistaminic Activity

The antihistaminic effect of this compound is attributed to its ability to block histamine receptors.[1] Histamine exerts its physiological effects through four main G protein-coupled receptor subtypes: H1, H2, H3, and H4. Antihistamines typically act as inverse agonists to stabilize the inactive conformation of the receptor. Given its classification, this compound likely targets one or more of these receptors. Many pyridazinone derivatives have been investigated as antagonists of the histamine H3 receptor, suggesting a potential area of investigation for this compound.[2][3][7]

Sedative Activity

The sedative properties of this compound indicate that it crosses the blood-brain barrier and acts on the central nervous system.[1] This is a common characteristic of first-generation antihistamines, which can cause drowsiness by antagonizing H1 receptors in the brain.

Signaling Pathways (Hypothetical)

In the absence of specific data for this compound, a hypothetical signaling pathway for a generic H1 receptor antagonist is presented below. Antagonism of the H1 receptor would inhibit the Gq/11 signaling cascade, thereby preventing the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This would lead to a decrease in intracellular calcium release and protein kinase C (PKC) activation.

Experimental Protocols

As no specific experimental studies for this compound were found, this section provides a general methodology for a histamine receptor binding assay, which would be a critical first step in characterizing its pharmacological activity.

General Histamine Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for a specific histamine receptor subtype (e.g., H1).

Objective: To determine the inhibitory constant (Ki) of this compound for a histamine receptor.

Materials:

-

Cell membranes expressing the human histamine receptor of interest.

-

Radioligand specific for the receptor subtype (e.g., [³H]-mepyramine for H1).

-

This compound (test compound).

-

Non-labeled competing ligand with known affinity (for positive control).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well filter plates.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and the control competitor in assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound or the control competitor.

-

Reaction Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Detection: Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve. Calculate the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

References

- 1. Cas 7007-92-3,this compound | lookchem [lookchem.com]

- 2. A Mini Review on Biological Activities of Pyridazinone Derivative...: Ingenta Connect [ingentaconnect.com]

- 3. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sarpublication.com [sarpublication.com]

- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Identification of pyridazin-3-one derivatives as potent, selective histamine H₃ receptor inverse agonists with robust wake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Cetohexazine (4,6-Dimethylpyridazin-3(2H)-one): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Chemical Formula: C6H8N2O CAS Number: 7007-92-3

Introduction

Cetohexazine, systematically named 4,6-Dimethylpyridazin-3(2H)-one, is a small molecule identified as a sedative, hypnotic, and anxiolytic agent.[1][2][3] It belongs to the pyridazinone class of heterocyclic compounds, a scaffold known to exhibit a wide range of biological activities. While this compound is documented in several chemical and drug dictionaries, detailed public-domain research, including extensive clinical trials and in-depth mechanistic studies, is limited. This guide provides a comprehensive overview of the available technical information on this compound, supplemented with data from related pyridazinone derivatives to offer a broader context for its potential pharmacological profile.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyridazinone core substituted with two methyl groups. The chemical identifiers and key physicochemical properties are summarized below.

| Identifier | Value |

| IUPAC Name | 4,6-dimethylpyridazin-3(2H)-one |

| Synonyms | This compound, Ketohexazine |

| Molecular Formula | C6H8N2O |

| Molecular Weight | 124.14 g/mol |

| CAS Number | 7007-92-3 |

| Property | Value |

| Calculated logP | Data not available |

| Molar Refractivity | Data not available |

| Topological Polar Surface Area | Data not available |

Synthesis

A more direct, though less detailed, synthetic route for a related compound, 4-methyl-3(2H)-pyridazinone, involves the bromination of 4-methyl-4,5-dihydropyridazin-3(2H)-one in glacial acetic acid.[5] The reaction mixture is heated, and after workup, the product is obtained.[5]

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 4,6-disubstituted pyridazin-3(2H)-one like this compound, based on the described literature.

Pharmacology and Mechanism of Action

This compound is primarily classified as a sedative and hypnotic.[2][6] While the precise molecular targets and mechanism of action for this compound's sedative effects are not detailed in the available literature, compounds of the pyridazinone class have been investigated for a variety of central nervous system activities.

The broader class of pyridazinone derivatives has been explored for a range of pharmacological activities, including as PDE4 inhibitors.[7] However, it is important to note that these activities are for other, more complex pyridazinone derivatives and may not be directly applicable to this compound.

Given its classification, a hypothetical mechanism for its sedative action could involve modulation of inhibitory neurotransmitter systems in the central nervous system.

Hypothesized Sedative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for a sedative agent that enhances inhibitory neurotransmission, a common mechanism for such compounds.

Experimental Protocols

Detailed, publicly available experimental protocols for the pharmacological evaluation of this compound are scarce. However, based on the study of related pyridazinone derivatives, the following general methodologies would be applicable.

Enantiomeric Separation of a Pyridazinone Derivative (General Protocol)

A patent for a related pyridazinone derivative describes a method for separating enantiomers, which could be adapted for other chiral pyridazinones.

-

Salt Formation: The racemic pyridazinone is dissolved in a suitable solvent (e.g., ethyl acetate, isopropanol).[8]

-

Chiral Acid Addition: A chiral acid, such as L- or D-tartaric acid, is added to the solution.[8]

-

Crystallization: The mixture is heated and then cooled to induce crystallization of the diastereomeric salt of one enantiomer.[8]

-

Isolation: The crystalline precipitate is filtered and dried. The optical purity is determined.[8]

-

Liberation of Free Base: The separated salt is treated with a base to liberate the optically pure enantiomer.

Quantitative Data

Specific quantitative pharmacological data for this compound, such as receptor binding affinities (Ki values), IC50, or EC50 values, are not available in the reviewed public-domain literature. The table below is provided as a template for such data, which would be critical for a full technical evaluation of the compound.

| Assay Type | Target | Value (e.g., Ki, IC50) | Units |

| Receptor Binding | e.g., Histamine H1 Receptor | Data not available | e.g., nM |

| Receptor Binding | e.g., GABA-A Receptor | Data not available | e.g., nM |

| Functional Assay | e.g., Sedative Activity | Data not available | e.g., ED50 (mg/kg) |

Conclusion

This compound (4,6-Dimethylpyridazin-3(2H)-one) is a known compound with sedative and hypnotic properties. However, there is a notable lack of in-depth, publicly available scientific data regarding its specific mechanism of action, quantitative pharmacological profile, and detailed experimental protocols. The information presented in this guide is based on the limited available data for this compound and supplemented with information on the broader class of pyridazinone derivatives. Further research is required to fully elucidate the therapeutic potential and pharmacological characteristics of this compound. Drug development professionals interested in this compound would need to conduct foundational research to establish its efficacy, safety, and mechanism of action.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scribd.com [scribd.com]

- 4. New, simple and versatile synthesis of 4,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-METHYL-3(2H)-PYRIDAZINONE | 33471-40-8 [chemicalbook.com]

- 6. onelook.com [onelook.com]

- 7. WO2003097613A1 - Pyridazin-3(2h)-one derivatives as pde4 inhibitors - Google Patents [patents.google.com]

- 8. WO1997035841A2 - Method for obtaining pure enantiomers of a pyridazinone derivative - Google Patents [patents.google.com]

The Discovery and Synthesis of Cetohexazine: A Comprehensive Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Cetohexazine, chemically known as 4,6-Dimethylpyridazin-3(2H)-one, is a heterocyclic compound belonging to the pyridazinone class of molecules. This class is recognized for a wide spectrum of pharmacological activities, including antihistaminic and sedative effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound and its derivatives, with a focus on its potential as a therapeutic agent. While specific clinical trial data for this compound is not publicly available, this guide consolidates information on the synthesis and pharmacological properties of closely related pyridazinone compounds to provide a framework for its potential development.

Introduction

The pyridazinone core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2][3][4][5] this compound, or 4,6-Dimethylpyridazin-3(2H)-one, has been identified as a compound with potential antihistamine and sedative properties.[1][2] This guide will delve into the synthetic pathways for this class of compounds, explore the mechanistic underpinnings of their biological actions, and present available data in a structured format to aid researchers in the field of drug discovery and development.

Synthesis of this compound and Derivatives

The synthesis of 4,6-disubstituted pyridazin-3(2H)-ones, the structural class of this compound, can be achieved through various established organic chemistry methodologies. A common and versatile approach involves a two-step process starting from appropriate ketoesters.[6]

General Synthesis Protocol

A general and efficient method for the synthesis of 4,6-disubstituted pyridazin-3(2H)-ones is outlined below. This protocol is adapted from established procedures for this class of compounds.[6]

Step 1: Synthesis of Intermediate Hydrazones

-

A solution of a suitable γ-keto-ester is prepared in an appropriate solvent, such as ethanol.

-

An equimolar amount of a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) is added to the solution.

-

The reaction mixture is stirred at room temperature or heated under reflux for a specified period, typically ranging from 2 to 24 hours, to facilitate the formation of the corresponding hydrazone.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude hydrazone intermediate is obtained. This intermediate may be purified by recrystallization or used directly in the next step.

Step 2: Cyclization to form the Pyridazinone Ring

-

The crude or purified hydrazone is dissolved in a suitable solvent, such as acetic acid or ethanol.

-

The solution is heated under reflux for a period of 4 to 48 hours to induce cyclization.

-

The reaction is monitored by TLC for the disappearance of the hydrazone and the appearance of the pyridazinone product.

-

After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The final product is purified by recrystallization or column chromatography to yield the desired 4,6-disubstituted pyridazin-3(2H)-one.

A schematic representation of this synthetic workflow is provided below.

Pharmacological Activity and Mechanism of Action

Pyridazinone derivatives are known to interact with various biological targets, leading to a wide array of pharmacological effects.[1][2][3][4][5] The antihistaminic and sedative properties of compounds like this compound are likely mediated through their interaction with histamine receptors.

Antihistamine Activity

Several pyridazinone derivatives have been investigated for their antihistaminic properties, with some showing notable activity as histamine H3 receptor (H3R) antagonists or inverse agonists.[7][8][9] The H3 receptor is primarily expressed in the central nervous system and acts as an autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine. By blocking the H3 receptor, these compounds can increase the levels of histamine and other neurotransmitters in the brain, which, depending on the specific downstream effects, can modulate wakefulness and other neurological functions. While direct evidence for this compound's action on H1 receptors is limited, the sedative effects often associated with first-generation antihistamines are due to their antagonism of H1 receptors in the central nervous system.[10]

Sedative Properties

The sedative effects of certain pyridazinone derivatives have also been reported.[1][2] This activity could be linked to their action on central histamine receptors or potentially through modulation of other neurotransmitter systems, such as the GABAergic system, which is a common target for sedative-hypnotic drugs.[11] Further research is needed to elucidate the precise mechanism of this compound's sedative action.

The proposed mechanism of action for the antihistaminic effects of pyridazinone derivatives is depicted in the following signaling pathway diagram.

Quantitative Data

While specific quantitative data from preclinical or clinical studies on this compound is not available in the public domain, the following table summarizes the reported biological activities of various pyridazinone derivatives to provide a comparative context.

| Compound Class | Biological Activity | Potency/Efficacy | Reference |

| 4,5-Dihydropyridazin-3-one derivatives | Histamine H3 Receptor Inverse Agonists | Potent in vivo functional antagonism | [8] |

| 6-Substituted-3(2H)-pyridazinones | Analgesic and Anti-inflammatory | More potent than aspirin and indomethacin in some cases | [1] |

| Pyridazinone-phenethylamines | Histamine H3 Receptor Antagonists | Significant affinity for rat and human H3R | [7] |

| 4,5-Fused Pyridazinones | Histamine H3 Receptor Antagonists | Excellent selectivity and metabolic stability | [7] |

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of this compound are not specifically published. However, the following are generalized protocols based on studies of similar pyridazinone derivatives that would be applicable.

Histamine H1 Receptor Binding Assay

This in vitro assay is used to determine the affinity of a compound for the histamine H1 receptor.[10]

-

Preparation of Cell Membranes: Membranes from cells expressing the human histamine H1 receptor are prepared by homogenization and centrifugation.

-

Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]mepyramine) and varying concentrations of the test compound (this compound).

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.

A workflow for a typical receptor binding assay is shown below.

Conclusion and Future Directions

This compound and the broader class of pyridazinone derivatives represent a promising area for the discovery of new therapeutic agents. Their diverse pharmacological profile, including antihistaminic and sedative effects, warrants further investigation. The synthetic routes to these compounds are well-established, allowing for the generation of libraries for structure-activity relationship (SAR) studies.

Future research should focus on the specific pharmacological characterization of this compound, including its binding affinities for various histamine receptor subtypes and other potential central nervous system targets. Preclinical studies to evaluate its efficacy, pharmacokinetics, and safety profile are essential next steps. The development of more potent and selective pyridazinone derivatives could lead to novel treatments for allergic conditions, sleep disorders, and other neurological conditions.

References

- 1. sarpublication.com [sarpublication.com]

- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New, simple and versatile synthesis of 4,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4,5-dihydropyridazin-3-one derivatives as histamine H₃ receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-phenoxypiperidine pyridazin-3-one histamine H(3) receptor inverse agonists demonstrating potent and robust wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Second-Generation H1-Antihistamines: An In-Depth Technical Guide

Disclaimer: Initial searches for "Cetohexazine" did not yield any specific scientific or clinical data. This suggests that the compound may be hypothetical, proprietary, or an unrecognized term. Therefore, this technical guide will detail the core mechanism of action of a representative and well-characterized second-generation H1-antihistamine, Cetirizine, to fulfill the user's request for an in-depth analysis of this class of drugs. The principles and methodologies described are broadly applicable to the scientific evaluation of modern antihistamines.

Executive Summary

Second-generation H1-antihistamines represent a cornerstone in the management of allergic disorders. Unlike their first-generation predecessors, these agents exhibit high selectivity for the peripheral histamine H1 receptor and limited penetration of the blood-brain barrier, resulting in a significantly improved safety profile with minimal sedative effects. Their primary mechanism of action is not as simple antagonists but as inverse agonists. They bind to the inactive conformation of the H1 receptor, shifting the equilibrium away from the active state and thereby reducing the constitutive activity of the receptor and preventing histamine-induced activation. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental evaluation of this important class of therapeutic agents, with a focus on Cetirizine as a representative molecule.

Molecular Mechanism of Action: Inverse Agonism

Histamine H1 receptors, like other G-protein coupled receptors (GPCRs), can exist in a conformational equilibrium between an inactive (R) and an active (R) state. Even in the absence of an agonist, a small fraction of H1 receptors can spontaneously adopt the active R conformation, leading to a basal level of signaling activity. This is known as constitutive activity.

While classical antagonists bind to the receptor and block the binding of agonists like histamine, they do not affect this constitutive activity. In contrast, second-generation H1-antihistamines, including Cetirizine, are inverse agonists. They preferentially bind to the inactive R state of the H1 receptor.[1] This binding stabilizes the inactive conformation, thereby shifting the conformational equilibrium away from the active R* state. The consequence is a reduction in the basal signaling activity of the receptor, in addition to the blockade of histamine binding.

This dual action of inverse agonism—both preventing agonist-induced activation and reducing constitutive activity—contributes to their high efficacy in alleviating the symptoms of allergic reactions.

H1 Receptor Signaling Pathway

The histamine H1 receptor primarily couples to the Gq/11 family of G-proteins. Agonist binding, or the spontaneous transition to the R* state, triggers a conformational change in the receptor that activates the associated G-protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). This signaling cascade ultimately results in the various physiological responses associated with histamine release, such as smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.

Second-generation H1-antihistamines, by stabilizing the inactive state of the H1 receptor, prevent the initiation of this signaling cascade.

Caption: Signaling pathway of the Histamine H1 receptor and the inhibitory action of Cetirizine.

Quantitative Data Summary: Cetirizine

The following tables summarize key quantitative parameters for Cetirizine, providing a basis for its pharmacological profile.

Table 1: Receptor Binding Affinity of Cetirizine

| Parameter | Receptor | Value | Notes |

| Ki (nM) | Histamine H1 | ~6 | Ki (inhibition constant) is a measure of binding affinity; a lower Ki indicates a higher affinity.[1][2] |

| Selectivity | H1 vs. other receptors | >600-fold | Highly selective for the H1 receptor over muscarinic, serotonin, dopamine, and adrenergic receptors.[1] |

Table 2: Pharmacokinetic Properties of Cetirizine

| Parameter | Value | Notes |

| Bioavailability | >70% | Well-absorbed after oral administration.[1] |

| Peak Plasma Concentration (Tmax) | ~1 hour | Rapid onset of action.[3][4][5] |

| Plasma Protein Binding | 93-96% | Primarily binds to albumin.[1][3][5] |

| Metabolism | Minimal | Not significantly metabolized by the cytochrome P450 system.[1][4] |

| Elimination Half-life | ~8.3 hours | Allows for once-daily dosing.[1][3][4] |

| Excretion | ~60% unchanged in urine | Primarily cleared by the kidneys.[1] |

Experimental Protocols

The characterization of H1-antihistamines relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for two key in vitro experiments.

Radioligand Binding Assay for H1 Receptor Affinity

This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for the histamine H1 receptor.

Materials:

-

Membrane Preparation: Membranes from cells (e.g., HEK293) expressing the human H1 receptor.

-

Radioligand: [³H]mepyramine (a potent H1 antagonist).

-

Test Compound: Serial dilutions of the antihistamine (e.g., Cetirizine).

-

Non-specific Binding Control: A high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter.

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competition binding (membranes + radioligand + test compound at various concentrations).

-

Incubation: Incubate the plate at 25°C for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][6][7]

-

Caption: Experimental workflow for a radioligand binding assay.

Calcium Flux Assay for Functional Activity

This cell-based functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist/inverse agonist) the H1 receptor-mediated increase in intracellular calcium.

Objective: To determine the functional potency (EC50 for agonists or IC50 for antagonists/inverse agonists) of a test compound at the H1 receptor.

Materials:

-

Cells: HEK293 cells stably expressing the human H1 receptor.

-

Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: Serial dilutions of the antihistamine.

-

Agonist: Histamine for antagonist/inverse agonist testing.

-

Fluorescence Plate Reader: Equipped with an injection module.

Procedure:

-

Cell Plating: Seed the H1 receptor-expressing cells into black, clear-bottom 96-well plates and incubate for 24 hours.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye solution in the dark at 37°C for 45-60 minutes.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

-

Compound Addition:

-

For antagonist/inverse agonist mode: Inject the test compound (e.g., Cetirizine) at various concentrations and incubate. Then, inject a fixed concentration of histamine (typically the EC80) to stimulate the cells.

-

For agonist mode: Inject the test compound at various concentrations.

-

-

Fluorescence Measurement: Immediately after injection, measure the change in fluorescence intensity over time.

-

Data Analysis:

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the test compound concentration.

-

For antagonists/inverse agonists, determine the IC50 value. For agonists, determine the EC50 value.

-

Conclusion

The mechanism of action of second-generation H1-antihistamines, exemplified by Cetirizine, is that of a selective inverse agonist for the histamine H1 receptor. This mode of action, which involves both the blockade of histamine-induced signaling and the suppression of the receptor's constitutive activity, provides a robust therapeutic effect in the management of allergic conditions. The high selectivity and limited CNS penetration of these drugs contribute to their favorable safety profile. The experimental protocols detailed herein represent the standard methodologies for the preclinical characterization of these important therapeutic agents.

References

Cetohexazine: An Examination of a Lesser-Known Antihistamine

An analysis of available data on Cetohexazine reveals its classification as an antihistamine and sedative. However, a comprehensive pharmacological profile, including detailed clinical efficacy and safety data, remains largely absent from publicly accessible scientific literature. This document summarizes the existing information and highlights the significant gaps in current knowledge.

This compound is a chemical compound identified as an antihistamine with sedative properties.[1] It is purported to be used in the treatment of allergies, such as hay fever, and to alleviate symptoms associated with anxiety and tension.[1] The therapeutic effects are attributed to its function as a histamine blocker and its ability to decrease activity in the central nervous system, resulting in a calming effect.[1]

Chemical and Physical Properties

| Property | Value |

| CAS Number | 7007-92-3 |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| Density | 1.17 g/cm³ |

| Refractive Index | 1.563 |

| Synonyms | 4,6-Dimethylpyridazin-3(2H)-one; 4,6-Dimethylpyridazine-3-ol; Ketohexazine |

Table 1: Physicochemical Properties of this compound. Data sourced from publicly available chemical databases.[1]

Mechanism of Action

The primary mechanism of action for this compound is described as the blockage of histamine effects, which is characteristic of antihistamine drugs.[1] By inhibiting histamine, it can mitigate allergic reactions. Additionally, its sedative effects are attributed to a reduction in central nervous system activity.[1]

Due to the limited available data, a detailed diagram of the specific signaling pathways modulated by this compound cannot be constructed. A generalized representation of antihistamine action is provided below for conceptual understanding.

Figure 1: Generalized mechanism for H1 antihistamines. This compound is proposed to act by blocking the H1 receptor, thereby preventing histamine from binding and initiating an allergic response.

Pharmacokinetics and Pharmacodynamics

There is a notable absence of publicly available data regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of this compound. Key parameters such as bioavailability, half-life, volume of distribution, and clearance have not been documented in accessible literature.

Clinical and Preclinical Data

A thorough search for clinical trials or formal preclinical studies involving this compound did not yield any results. Consequently, information on its efficacy, safety profile, dosage, and potential adverse effects in human or animal subjects is not available. The development of a novel therapeutic typically involves extensive preclinical and clinical research to establish a comprehensive pharmacological and toxicological profile; such information for this compound is not currently in the public domain.[1]

Experimental Protocols

The absence of published research on this compound means there are no specific experimental protocols to detail. Standard methodologies for characterizing a novel antihistamine would typically include:

-

Receptor Binding Assays: To determine the affinity and selectivity of the compound for histamine receptors (H1, H2, H3, H4) and other off-target receptors.

-

In Vitro Functional Assays: Using cell-based systems to measure the antagonist activity of the compound at the H1 receptor.

-

Animal Models of Allergy: To assess the in vivo efficacy of the compound in reducing allergic responses in animal models (e.g., histamine-induced bronchoconstriction in guinea pigs).

-

Pharmacokinetic Studies: In animal models to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

-

Toxicology Studies: To evaluate the safety of the compound through acute and chronic dosing in animal models.

Figure 2: A simplified, hypothetical workflow for the pharmacological evaluation of a compound like this compound. Currently, public information is limited to the initial identification stage.

Conclusion

While this compound is identified as an antihistamine and sedative, the depth of scientific and clinical information available is exceptionally limited. The core requirements for a comprehensive pharmacological profile—including quantitative pharmacokinetic and pharmacodynamic data, detailed signaling pathway interactions, and robust clinical trial results—are not met by the currently accessible information. Further research and publication of data would be necessary to fully characterize the therapeutic potential and safety of this compound.

References

Technical Guide: Methodological Approach to Cetohexazine Solubility and Stability Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature does not currently provide specific quantitative data on the solubility and stability of cetohexazine. This guide, therefore, outlines the standard experimental protocols and theoretical frameworks required to conduct such studies, based on established pharmaceutical industry guidelines. The information presented here is intended to serve as a comprehensive methodological blueprint for researchers investigating this compound or similar compounds.

Introduction to this compound

This compound is a chemical compound identified as an antihistamine and sedative.[1] It is used to treat allergic reactions, such as hay fever, and to alleviate symptoms of anxiety and tension by acting on the central nervous system.[1]

Compound Identification:

-

CAS Number: 7007-92-3[1]

-

Synonyms: Ketohexazine, 4,6-Dimethylpyridazin-3(2H)-one, 4,6-Dimethylpyridazine-3-ol[1]

Currently, specific physicochemical properties such as melting point, boiling point, and solubility are not detailed in publicly accessible databases.[1]

Experimental Protocols for Solubility Assessment

To determine the solubility profile of this compound, a series of standardized experiments would be required. The following protocols outline the necessary procedures.

2.1. Thermodynamic Solubility Determination

This experiment determines the equilibrium solubility of this compound in various solvents, which is a critical parameter for formulation development.

Methodology:

-

Solvent Selection: A range of pharmaceutically relevant solvents should be selected. This typically includes:

-

Purified Water

-

pH-buffered solutions (e.g., pH 1.2, 4.5, 6.8, 7.4) to mimic physiological conditions.

-

Co-solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) 400.

-

-

Sample Preparation: An excess amount of this compound powder is added to a known volume of each solvent in sealed vials.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspensions are filtered to remove undissolved solid. The concentration of dissolved this compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Solubility is reported in units of mg/mL or µg/mL.

2.2. Kinetic Solubility Assessment

This high-throughput method is often used in early drug discovery to estimate solubility from a dimethyl sulfoxide (DMSO) stock solution.

Methodology:

-

Stock Solution: A concentrated stock solution of this compound is prepared in DMSO.

-

Dilution: A small aliquot of the DMSO stock is added to the aqueous buffer of interest.

-

Precipitation Monitoring: The solution is monitored for the formation of precipitate over a short period (e.g., 1-2 hours) using methods like nephelometry or turbidimetry.

-

Quantification: The highest concentration that remains precipitate-free is determined and reported as the kinetic solubility.

Experimental Protocols for Stability Studies

Stability testing is essential to determine the shelf-life and appropriate storage conditions for a drug substance.[3][4][5] The protocols are guided by international standards, such as those from the International Council for Harmonisation (ICH).

3.1. Solid-State Stability Testing

This study evaluates the stability of the this compound drug substance under various environmental conditions.

Methodology:

-

Batch Selection: A minimum of three batches of the drug substance should be used for the study to assess batch-to-batch variability.

-

Storage Conditions: Samples are stored under a range of controlled temperature and relative humidity (RH) conditions as per ICH guidelines:

-

Testing Frequency: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[4]

-

Analytical Tests: At each time point, samples are tested for:

-

Assay: Quantification of this compound content.

-

Degradation Products: Identification and quantification of any impurities.

-

Physical Properties: Appearance, color, and any changes in solid form (e.g., polymorphism).

-

Water Content: Measured by Karl Fischer titration.

-

3.2. Solution-State Stability Testing

This evaluates the stability of this compound in solution, which is crucial for liquid formulations.

Methodology:

-

Solvent/Formulation Selection: this compound is dissolved in relevant solvents or prototype formulations.

-

Storage Conditions: Solutions are stored at various temperatures (e.g., 4°C, 25°C, 40°C) and protected from light, unless photostability is being assessed.

-

Testing Frequency: Samples are analyzed at appropriate intervals.

-

Analytical Tests: Analysis includes assay for the parent compound, measurement of degradation products, pH, and visual inspection for color change or precipitation.

3.3. Photostability Testing

This study assesses the impact of light exposure on the stability of this compound.

Methodology:

-

Sample Exposure: Samples of the drug substance and/or drug product are exposed to a light source that meets ICH Q1B guideline specifications for both UV and visible light.

-

Control Samples: Dark controls, protected from light, are stored under the same temperature conditions.

-

Analysis: Exposed samples are compared to the dark controls to evaluate changes in assay and degradation products.

Data Presentation (Illustrative)

While specific data for this compound is unavailable, the results of the aforementioned studies would be summarized in tables for clear comparison.

Table 1: Illustrative Thermodynamic Solubility of this compound

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |

|---|---|---|

| Purified Water | 25 | Data to be determined |

| pH 1.2 Buffer | 37 | Data to be determined |

| pH 6.8 Buffer | 37 | Data to be determined |

| Ethanol | 25 | Data to be determined |

Table 2: Illustrative Solid-State Stability of this compound (Accelerated Conditions: 40°C/75% RH)

| Time Point | Assay (%) | Total Degradants (%) | Appearance |

|---|---|---|---|

| Initial | 100.0 | <0.1 | White Powder |

| 3 Months | Data to be determined | Data to be determined | Data to be determined |

| 6 Months | Data to be determined | Data to be determined | Data to be determined |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a comprehensive stability study of a new drug substance like this compound.

Caption: Workflow for a comprehensive stability study of a drug substance.

This guide provides a foundational framework for initiating and conducting the necessary solubility and stability studies for this compound. The execution of these protocols will generate the critical data needed for successful drug development and regulatory submission.

References

An In-Depth Technical Guide on the In Vitro and In Vivo Effects of Chlorhexidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorhexidine is a broad-spectrum cationic bisbiguanide antiseptic used extensively in clinical and consumer healthcare products for its potent antimicrobial properties. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of Chlorhexidine, with a focus on its mechanism of action, cytotoxicity, and preclinical and clinical efficacy. Detailed experimental protocols and visual representations of key pathways are included to support research and development activities.

Mechanism of Action

At physiological pH, Chlorhexidine salts dissociate, releasing a positively charged Chlorhexidine cation. The primary mechanism of its antimicrobial action is the electrostatic interaction between the cationic Chlorhexidine molecule and the negatively charged components of microbial cell walls. This interaction leads to a cascade of events culminating in cell death.

-

Low Concentrations (Bacteriostatic Effect): At lower concentrations, Chlorhexidine binds to the negatively charged bacterial cell surface, altering the osmotic equilibrium of the cell. This leads to the leakage of low-molecular-weight intracellular components, such as potassium and phosphorus, thereby inhibiting bacterial growth.

-

High Concentrations (Bactericidal Effect): At higher concentrations, the binding of Chlorhexidine to the cell surface is more extensive, causing significant disruption of the cell membrane's integrity. This results in the precipitation of cytoplasmic contents and irreversible cell damage, leading to cell death.

Chlorhexidine is effective against a broad spectrum of microorganisms including Gram-positive and Gram-negative bacteria, facultative anaerobes, aerobes, and yeasts.[1] It demonstrates greater efficacy against Gram-positive bacteria.[1]

Figure 1: Mechanism of action of Chlorhexidine on bacterial cells.

In Vitro Effects

A substantial body of in vitro research has characterized the antimicrobial efficacy and cytotoxic potential of Chlorhexidine against a variety of microbial strains and mammalian cell lines.

Antimicrobial Activity

Chlorhexidine exhibits potent antimicrobial activity against a wide range of oral and skin-colonizing microorganisms.

| Microorganism Type | Effective Concentration (MIC) | Reference |

| Gram-positive bacteria | ≥ 1 µg/L | [1] |

| Gram-negative bacteria | 10 to >73 µg/mL | [1] |

| Fungi | 10 to >73 µg/mL | [1] |

| Subgingival plaque bacteria | Modal MIC: 62 µg/mL | [2] |

| All bacteria in 25 subgingival plaque samples | 250 µg/mL | [2] |

Cytotoxicity on Mammalian Cells

While effective as an antimicrobial agent, Chlorhexidine also demonstrates dose- and time-dependent cytotoxicity to various mammalian cell types.

| Cell Type | Concentration | Exposure Time | Observed Effect | Reference |

| Human Gingival Fibroblasts | 0.002% | - | Minimal cytotoxicity, but almost complete suppression of cell division. | [3] |

| Human Fibroblasts, Myoblasts, Osteoblasts | ≥ 0.02% | 1, 2, or 3 minutes | <6% cell survival relative to controls. | [4][5][6] |

| Human Fibroblasts | 0.002% | 1 minute | 96.4% cell survival. | [4][5][6] |

| RAW264.7 Macrophages | Dose-dependent | - | DNA damage, cell cycle prolongation, increased ROS generation. | [7] |

| Smulow-Glickman (S-G) gingival epithelial cells | 0.106 mmol/L | 1 hour | Midpoint cytotoxicity. | [8] |

| Smulow-Glickman (S-G) gingival epithelial cells | 0.011 mmol/L | 24 hours | Midpoint cytotoxicity. | [8] |

| Smulow-Glickman (S-G) gingival epithelial cells | 0.0045 mmol/L | 72 hours | Midpoint cytotoxicity. | [8] |

| Canine Progenitor Epidermal Keratinocytes (CPEK) | 0.05% and 0.5% | 5 minutes | Significant decrease in cell viability. | [5] |

The mode of cell death induced by Chlorhexidine can shift from apoptosis to necrosis as the concentration increases.[7] Furthermore, Chlorhexidine-induced cytotoxicity in macrophages may be mediated through the generation of reactive oxygen species (ROS).[7]

Figure 2: Signaling pathway of Chlorhexidine-induced cytotoxicity.

In Vivo Effects

In vivo studies have primarily focused on the clinical efficacy of Chlorhexidine as a topical antiseptic in dentistry and dermatology, as well as its pharmacokinetic and toxicological profile in animal models.

Pharmacokinetics

Pharmacokinetic studies indicate that Chlorhexidine is poorly absorbed from the gastrointestinal tract.[1] Following oral rinsing, approximately 30% of the active ingredient is retained in the oral cavity and is slowly released into the oral fluids.[1]

| Parameter | Value | Condition | Reference |

| Peak Plasma Level | 0.206 µg/g | In humans, 30 minutes after ingestion of a 300 mg dose. | [1] |

| Tmax (rabbit cornea) | 13.75 min | Topical instillation of 0.02% CHG eye drops. | [8] |

| Cmax (rabbit cornea) | 0.713 µg/g | Topical instillation of 0.02% CHG eye drops. | [8] |

| t1/2β (rabbit cornea) | 48.72 min | Topical instillation of 0.02% CHG eye drops. | [8] |

Efficacy in Animal Models

-

Canine Skin Preparation: In a study on dogs, all tested concentrations of Chlorhexidine gluconate (1%, 2%, 3%, and 4%) were significantly more effective than tap water for pre-operative skin preparation.[9] Daily topical application of 0.5% and 4% Chlorhexidine gluconate to the skin of dogs for two weeks resulted in a significant reduction in the number of skin bacteria.[6][10]

-

Wound Healing: In an ex vivo human skin xenograft mouse model, Chlorhexidine gluconate demonstrated short-term antimicrobial efficacy but also long-term cytotoxicity that impaired wound healing.[11]

Clinical Efficacy in Humans

-

Gingivitis Treatment: Chlorhexidine gluconate oral rinse (0.12%) is indicated for the treatment of gingivitis.[1]

-

Antibacterial Action in Saliva: A single rinse with 0.2% Chlorhexidine gluconate resulted in a significant reduction in salivary bacterial counts that was sustained for up to 7 hours.[12] In vivo, a 0.2% concentration of Chlorhexidine showed a bactericidal effect on salivary obligate anaerobes, which was not observed with a 0.12% concentration.[13]

Toxicology

The acute oral LD50 of Chlorhexidine gluconate in mice is reported to be between 1260–1800 mg/kg bw.[3] In rats, the oral LD50 for Chlorhexidine diacetate is 1180 mg/kg bw.[3] Dermal exposure in rabbits to 5000 mg/kg of Chlorhexidine gluconate caused skin irritation.[3] In humans, accidental ingestion of large amounts of Chlorhexidine can lead to serious adverse effects, including methemoglobinemia.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of Chlorhexidine on a mammalian cell line.

Figure 3: Workflow for an MTT-based cytotoxicity assay.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

Chlorhexidine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of Chlorhexidine in complete culture medium. Remove the old medium from the wells and add the Chlorhexidine solutions. Include a vehicle control (medium without Chlorhexidine).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Scratch Assay for Cell Migration

This assay is used to assess the effect of Chlorhexidine on cell migration.[5][6]

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

6-well or 12-well tissue culture plates

-

Pipette tip (p200 or p1000) or a specialized scratch assay tool

-

Chlorhexidine stock solution

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

-

Treatment: Wash the wells with PBS to remove dislodged cells and then add the complete medium containing the desired concentration of Chlorhexidine. Include a vehicle control.

-

Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 6, 12, or 24 hours) until the scratch in the control group is closed.

-

Data Analysis: Measure the width or area of the scratch at each time point. The rate of cell migration can be quantified by comparing the closure of the scratch in the treated groups to the control group.

Conclusion

Chlorhexidine remains a cornerstone of antiseptic practice due to its broad-spectrum antimicrobial activity. However, its use must be balanced with an understanding of its potential for cytotoxicity, particularly at higher concentrations and with prolonged exposure. This guide provides a comprehensive summary of the current knowledge on the in vitro and in vivo effects of Chlorhexidine, offering valuable data and protocols to guide future research and development in the fields of drug development, toxicology, and clinical application. Further research is warranted to explore strategies that can mitigate the cytotoxic effects of Chlorhexidine while preserving its antimicrobial efficacy.

References

- 1. drugs.com [drugs.com]

- 2. drugs.com [drugs.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. poison.org [poison.org]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. JBJI - Cytotoxicity evaluation of chlorhexidine gluconate on human fibroblasts, myoblasts, and osteoblasts [jbji.copernicus.org]

- 7. virox.com [virox.com]

- 8. Pharmacokinetics of chlorhexidine gluconate 0.02% in the rabbit cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy of 0.05% Chlorhexidine and 0.05% Cetylpyridinium Chloride Mouthwash to Eliminate Living Bacteria on In Situ Collected Biofilms: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genotoxic assessment of chlorhexidine mouthwash on exfoliated buccal epithelial cells in chronic gingivitis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Robbing Peter to Pay Paul: Chlorhexidine gluconate demonstrates short-term efficacy and long-term cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of the in vivo and in vitro antibacterial properties of providone iodine and chlorhexidine gluconate mouthrinses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity evaluation of chlorhexidine gluconate on human fibroblasts, myoblasts, and osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity and Targets of Cetohexazine

Introduction

Cetohexazine is a synthetic heterocyclic compound that has garnered interest within the scientific community. This technical guide aims to provide a comprehensive overview of the current understanding of this compound's biological activity and its molecular targets. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Challenges in Data Compilation

A comprehensive search of publicly available scientific literature and databases reveals a notable scarcity of specific information directly pertaining to "this compound." This suggests that this compound may be a novel compound with research findings that are not yet widely disseminated, a compound known under a different nomenclature, or a derivative that is often grouped with a broader class of molecules. The following sections, therefore, summarize the biological activities of structurally related compound classes, which may provide a foundational context for future research on this compound.

Biological Activities of Structurally Related Compounds

While direct data on this compound is limited, the broader classes of compounds to which it may belong, such as benzoxazines and diketopiperazines, have been more extensively studied. Understanding the established activities of these related structures can offer valuable insights into the potential therapeutic applications of this compound.

Antimicrobial and Antiviral Properties

Diketopiperazines, a class of cyclic dipeptides, have demonstrated a range of biological functions, including antimicrobial and antiviral activities.[1] Certain derivatives have been found to inhibit the growth of various pathogens. For instance, (3S,6S)-3,6-diisobutylpiperazine-2,5-dione exhibited antimicrobial activity against E. coli and S. aureus subsp. aureus with MIC values of 16 and 22 μg/mL, respectively.[1] Other diketopiperazine compounds have shown activity against Staphylococcus aureus, Aeromonas hydrophilia, V. parahaemolyticus, Micrococcus luteus, E. coli, and Vibrio harveyi with varying MIC values.[1]

Anticancer and Antiproliferative Effects

Several classes of related heterocyclic compounds have been investigated for their potential as anticancer agents. Symmetrical 1,3,5-triazine derivatives, for example, are known to possess a wide spectrum of biological properties including anti-cancer activity.[2] These compounds can exhibit inhibitory activity on proliferation and, in some cases, induce apoptosis in cancer cells.[2] Similarly, certain histidine-containing diketopiperazines have been shown to inhibit the growth of various cancer cell lines, such as HT-29, MCF-7, and HeLa cells, at concentrations of 100 microM.[3]

Cardiovascular and Hematological Effects

Research into histidine-containing diketopiperazines has also revealed effects on the cardiovascular and hematological systems. At a concentration of 100 microM, these compounds led to a decrease in heart rate, coronary flow rate, and left ventricular systolic pressure in isolated rat hearts.[3] Furthermore, they have demonstrated antithrombotic potential by inhibiting thrombin and platelet aggregation.[3] For instance, cyclo(His-Gly) significantly inhibited thrombin-induced platelet aggregation with an IC50 of 0.0662 mM.[3]

Putative Molecular Targets and Mechanisms of Action

Given the absence of specific studies on this compound, its precise molecular targets and mechanisms of action remain to be elucidated. However, based on the activities of related compounds, several potential pathways can be hypothesized.

Inhibition of Key Enzymes

Many biologically active heterocyclic compounds exert their effects through the inhibition of critical enzymes. For example, s-triazine derivatives have been investigated for their inhibition of enzymes involved in tumorigenesis.[2] Targeted covalent inhibitors often form bonds with specific amino acid residues on target proteins, such as kinases, to modulate their activity.[4][5]

Disruption of Cellular Signaling Pathways

The antiproliferative and pro-apoptotic effects of compounds like s-triazines suggest an interaction with cellular signaling pathways that control cell growth and death.[2] Future research on this compound could explore its impact on pathways such as those involving receptor tyrosine kinases or key regulators of the cell cycle.

Experimental Protocols for Future Research

To rigorously characterize the biological activity and identify the molecular targets of this compound, a systematic experimental approach is necessary. The following outlines key experimental protocols that could be adapted for this purpose.

In Vitro Activity Assays

A battery of in vitro assays would be the first step to profile the biological effects of this compound.

Antimicrobial Susceptibility Testing:

-

Method: Broth microdilution or agar diffusion methods can be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.

-

Protocol: A standardized protocol, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), should be followed. This involves preparing serial dilutions of this compound in a suitable growth medium, inoculating with a standardized suspension of the microorganism, and incubating under appropriate conditions. The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anticancer Cell Proliferation Assays:

-

Method: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay can be used to assess the effect of this compound on the proliferation of various cancer cell lines.

-

Protocol: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 48-72 hours). Following treatment, the appropriate reagent (MTT or SRB) is added, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control. This data is used to calculate the IC50 value.

Target Identification and Validation

Identifying the molecular targets of this compound is crucial for understanding its mechanism of action.

Targeted Covalent Inhibitor Screening:

-

Method: If this compound is predicted to act as a covalent inhibitor, chemoproteomic approaches can be utilized for target discovery.[4]

-

Protocol: This involves synthesizing a derivative of this compound that incorporates a reporter tag (e.g., biotin). This tagged compound is then incubated with cell lysates or live cells to allow for covalent bond formation with its target protein(s). The protein-compound complexes are then captured using affinity purification (e.g., streptavidin beads), and the bound proteins are identified by mass spectrometry.

Cellular Thermal Shift Assay (CETSA):

-

Method: CETSA can be used to assess the direct binding of this compound to its target protein in a cellular context.[6]

-

Protocol: Cells are treated with this compound or a vehicle control. The cells are then heated to various temperatures, leading to the denaturation and precipitation of unbound proteins. The soluble protein fraction is collected, and the abundance of a specific protein of interest is quantified by methods such as Western blotting or mass spectrometry. A shift in the melting curve of the protein in the presence of this compound indicates direct target engagement.

Visualizing Potential Mechanisms

To conceptualize the potential mechanisms of action for a novel compound like this compound, pathway diagrams can be instrumental. Below are examples of how such diagrams could be constructed based on the activities of related compounds.

Caption: Hypothetical inhibition of a receptor tyrosine kinase by this compound.

Caption: Workflow for identifying protein targets of this compound.

While direct experimental data on this compound remains elusive, the established biological activities of related heterocyclic compounds provide a valuable framework for guiding future research. The antimicrobial, anticancer, and cardiovascular effects observed in classes like diketopiperazines and triazines suggest that this compound could hold significant therapeutic potential. The experimental protocols and conceptual diagrams presented in this guide offer a roadmap for the systematic investigation of this compound's biological activity and molecular targets. Further research is imperative to unlock the full pharmacological profile of this compound and determine its potential for drug development.

References

- 1. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review [mdpi.com]

- 2. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Analysis of Occupancy and Selectivity of Covalent Small Molecule Drug Targets [chomixbio.com]

- 5. Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide on the Initial Safety and Toxicity Profile of 2-Cyclohexene-1-one (CHX)

Disclaimer: The compound "Cetohexazine" appears to be a typographical error or a lesser-known synonym. All available scientific literature points to 2-Cyclohexene-1-one , a compound abbreviated as CHX , which matches the likely intended query. This document summarizes the initial safety and toxicity profile of 2-Cyclohexene-1-one (CHX).

This technical guide provides a comprehensive overview of the preclinical safety and toxicity data for 2-Cyclohexene-1-one (CHX), an alpha,beta-unsaturated ketone. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the compound's potential hazards.

Executive Summary

2-Cyclohexene-1-one (CHX) is a reactive cyclic ketone with known toxic properties, primarily at the site of contact. Preclinical inhalation studies in rodent models demonstrate that the nasal cavity is the primary target organ, with observed effects including hyperplasia and squamous metaplasia. Systemic effects, such as increased liver weight, have also been noted at higher concentrations. The underlying mechanism of toxicity is believed to be its action as an alkylating agent, reacting with endogenous nucleophiles like glutathione. This guide details the findings from acute and sub-chronic toxicity studies and elucidates the proposed mechanism of action.

Toxicity Data Summary

The following tables summarize the key quantitative findings from preclinical toxicity assessments of CHX.

Table 1: Acute Inhalation Toxicity of CHX in Rodents

| Species | Exposure Duration & Concentration | Key Findings | Reference |

| Rat | 4 days (6 h/day) at 20, 40, or 80 ppm | Study terminated due to acute toxicity in high-dose groups. | [1] |

| Mouse | 4 days (6 h/day) at 20, 40, or 80 ppm | Study terminated due to acute toxicity in high-dose groups. | [1] |

Table 2: Sub-chronic Inhalation Toxicity of CHX in Rodents (14-Day and 90-Day Studies)

| Species | Duration | Concentration (ppm) | No-Observed-Adverse-Effect Level (NOAEL) | Key Findings | Reference |

| Rat (F-344) | 14 Days | 0, 2.5, 5, 10 | < 2.5 ppm | Increased liver/body weight at 10 ppm. | [1] |

| Mouse (B6C3F1) | 14 Days | 0, 2.5, 5, 10 | < 5 ppm | Increased liver/body weight at 5 and 10 ppm. | [1] |

| Rat (F-344) | 90 Days | 0, 2.5, 5, 10 | Not established | Nasal cavity lesions at all doses. Increased liver weight at 10 ppm. Dose-related hepatic centrilobular cytoplasmic vacuolation in males. | [1] |

| Mouse (B6C3F1) | 90 Days | 0, 2.5, 5, 10 | Not established | Nasal cavity lesions at all doses. Increased liver weight at 5 and 10 ppm. Nasal erosion and inflammation in high-dose group. | [1] |

Table 3: Genotoxicity and Other Endpoints for CHX

| Assay Type | Species / System | Dosing | Findings | Reference |

| Bone Marrow Micronucleus | Rat & Mouse | Up to 10 ppm for 90 days | No adverse effects observed. | [1] |

| Sperm Motility | Rat & Mouse | Up to 10 ppm for 90 days | No adverse effects observed. | [1] |

| Vaginal Cytology | Rat & Mouse | Up to 10 ppm for 90 days | No adverse effects observed. | [1] |

Experimental Protocols

Detailed methodologies for the key toxicity studies are outlined below.

3.1 90-Day Sub-chronic Inhalation Toxicity Study

-

Test Species: Male and female F-344 rats and B6C3F1 mice.[1]

-

Group Size: 10 animals per sex per group.[1]

-

Test Substance: 2-Cyclohexene-1-one (CHX).

-

Administration Route: Whole-body inhalation exposure.

-

Exposure Regimen: 6 hours per day for 13 weeks (90 days).[1]

-

Concentration Levels: 0 (control), 2.5, 5, or 10 ppm.[1]

-

Endpoints Monitored:

-

Clinical Observations: Daily checks for signs of toxicity.

-

Body Weight: Measured weekly.

-

Organ Weights: Liver weight recorded at sacrifice.

-

Histopathology: Microscopic examination of tissues, with a focus on the nasal cavity, larynx, and lung.[1]

-

Genotoxicity: Bone marrow micronucleus assay.

-

Reproductive Toxicity: Sperm motility and vaginal cytology evaluations.[1]

-

-

Sacrifice: All animals were sacrificed at the end of the 13-week exposure period.[1]

3.2 14-Day Inhalation Study

-

Test Species: Male and female F-344 rats and B6C3F1 mice.[1]

-

Administration Route: Whole-body inhalation exposure.

-

Exposure Regimen: 6 hours per day for 14 days.[1]

-

Concentration Levels: 0 (control), 2.5, 5, or 10 ppm.[1]

-

Endpoints Monitored: Survival, body weights, and liver-to-body weight ratios.[1]

-

Sacrifice: All animals were sacrificed at the end of the 14-day exposure period.[1]

Visualizations: Workflows and Signaling Pathways

4.1 Experimental Workflow

The following diagram illustrates the workflow for the 90-day sub-chronic inhalation toxicity study.

Workflow for the 90-day inhalation toxicity study of CHX.

4.2 Proposed Mechanism of Toxicity

CHX is an alpha,beta-unsaturated ketone, a class of compounds known to act as Michael acceptors.[2] Its toxicity is primarily driven by its electrophilic nature, allowing it to react with cellular nucleophiles. The principal mechanism involves the depletion of intracellular glutathione (GSH), a critical antioxidant, leading to oxidative stress and covalent binding to essential macromolecules like proteins and DNA.[2][3]

Proposed toxicity pathway of CHX via glutathione depletion.

References

- 1. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 3. Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde–Ketone Sensitive Reductase Activity [jstage.jst.go.jp]

A Technical Guide to the Structural Analogs and Derivatives of Cetirizine